3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile
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Overview
Description
3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a benzonitrile group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile typically involves a multi-step pathway. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperidine ring. The final step involves the attachment of the benzonitrile group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against various cancer cell lines
Medicine: Explored for its potential as an anti-leukemic agent.
Mechanism of Action
The mechanism of action of 3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline
Uniqueness
3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
3-[1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15(17-6-4-5-16(13-17)14-22)24-11-9-18(10-12-24)25-20-8-3-2-7-19(20)23-21(25)26/h2-8,13,15,18H,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMXBYFGASNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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